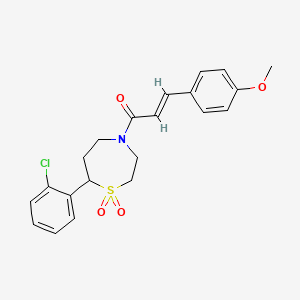

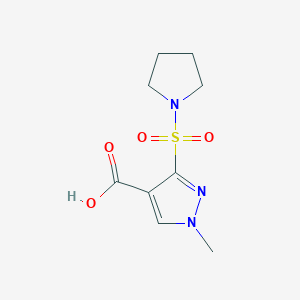

![molecular formula C21H13BrN4O B2910754 3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-51-3](/img/structure/B2910754.png)

3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that have drawn significant attention due to their diverse biological activities . This compound is related to 1,2,4-Triazolo[4,3-c]quinazolines, which have been studied for their potential as PCAF inhibitors with anticancer activity .

Synthesis Analysis

The synthesis of quinazoline derivatives, including “3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline”, involves various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not detailed in the available resources.Aplicaciones Científicas De Investigación

- Pyrazolines, including derivatives of 3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline, have demonstrated antibacterial properties. They inhibit bacterial growth and may serve as potential agents against various pathogens .

- Some pyrazoline derivatives exhibit antifungal activity. These compounds could be explored for their effectiveness against fungal infections .

- Pyrazolines have been investigated for their antiparasitic properties. Research on 3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline derivatives may reveal their efficacy against parasites .

- A novel study explored the neurotoxic potential of 3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline derivatives in rainbow trout alevins. These compounds were found to affect AchE activity in the brain, which plays a crucial role in nerve impulse transmission .

- Pyrazolines are known for their antioxidant properties. They scavenge free radicals and protect cells from oxidative damage. Additionally, they have been investigated for their potential as antitumor agents .

- Researchers have explored bioisosteric modifications of related compounds to enhance their pharmacological properties. For instance, the bioisosteric modification of a triazolophthalazine inhibitor led to a triazoloquinazoline with binding potential for a specific target .

Antibacterial Activity

Antifungal Potential

Antiparasitic Effects

Neurotoxicity and Acetylcholinesterase (AchE) Inhibition

Antioxidant and Antitumor Activities

Bioisosteric Modification for Drug Development

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with a similar structure, such as [1,2,4]triazolo[4,3-c]quinazolines, have been reported to interact with a variety of enzymes and receptors .

Mode of Action

It’s known that triazole and quinazoline moieties, which are fundamental components of this compound, have shown considerable interest in the field of medicine and drug development . Quinazoline derivatives have been found to play a substantial role in the development of multitarget agents , while 1,2,4-Triazole-containing compounds have been reported for pharmacological properties like anticonvulsants, muscle relaxants .

Biochemical Pathways

Compounds with similar structures have been reported to affect a wide range of biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Pharmacokinetics

It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Result of Action

Compounds with similar structures have demonstrated comparable cytotoxic activity with that of doxorubicin as a reference anticancer drug .

Action Environment

It’s known that the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol leads to the formation of [4,3-c]-annulated triazoloquinazolines .

Direcciones Futuras

The future directions for the study and application of “3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline” and related compounds could involve further exploration of their potential as PCAF inhibitors for cancer treatment . Additionally, the development of more efficient synthesis methods and the investigation of their other biological activities could be areas of interest .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN4O/c22-15-12-10-14(11-13-15)19-24-25-20-17-8-4-5-9-18(17)23-21(26(19)20)27-16-6-2-1-3-7-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXKYPQLIMTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

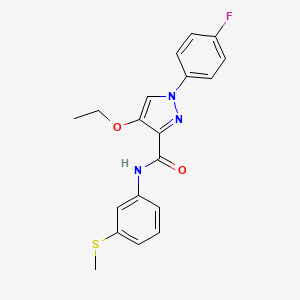

![2-chloro-6-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2910676.png)

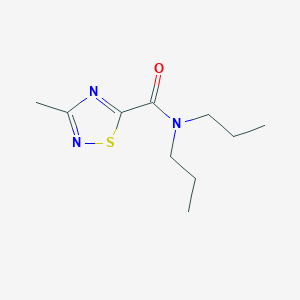

![3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2910677.png)

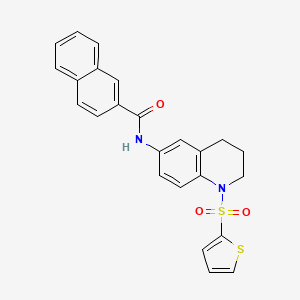

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)

![tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2910685.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910687.png)

![N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2910688.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2910691.png)